molecular formula C17H18N2O3 B8590688 Methyl 3-((2-aminophenyl)(benzyl)amino)-3-oxopropanoate

Methyl 3-((2-aminophenyl)(benzyl)amino)-3-oxopropanoate

Cat. No. B8590688
M. Wt: 298.34 g/mol
InChI Key: MGWNTAOWAMMVMX-UHFFFAOYSA-N
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Patent
US09422292B2

Procedure details

Iron powder (3 g) was added to a solution of methyl 3-(benzyl(2-nitrophenyl)amino)-3-oxopropanoate (400 mg, 1.22 mmol) in EtOH (10 mL) and NH4Cl (10 mL). The reaction mixture was heated at 70° C. for 2 h. The mixture was filtered off and the filtrate was extracted by EA (50 mL), the separated organic layer was dried over Na2SO4. After the solvent was removed in vacuum, the residue was purified by combi-flash to give methyl 3-((2-aminophenyl)(benzyl)amino)-3-oxopropanoate as a yellow solid (200 mg, 55%). LRMS (M+H)+: 298 m/z.
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
3 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]([C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=1[N+:22]([O-])=O)[C:9](=[O:15])[CH2:10][C:11]([O:13][CH3:14])=[O:12])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>CCO.[NH4+].[Cl-].[Fe]>[NH2:22][C:17]1[CH:18]=[CH:19][CH:20]=[CH:21][C:16]=1[N:8]([CH2:1][C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1)[C:9](=[O:15])[CH2:10][C:11]([O:13][CH3:14])=[O:12] |f:2.3|

Inputs

Step One
Name
Quantity
400 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)N(C(CC(=O)OC)=O)C1=C(C=CC=C1)[N+](=O)[O-]
Name
Quantity
10 mL
Type
solvent
Smiles
CCO
Name
Quantity
10 mL
Type
solvent
Smiles
[NH4+].[Cl-]
Name
Quantity
3 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered off
EXTRACTION
Type
EXTRACTION
Details
the filtrate was extracted by EA (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the separated organic layer was dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
After the solvent was removed in vacuum
CUSTOM
Type
CUSTOM
Details
the residue was purified by combi-flash

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=CC=C1)N(C(CC(=O)OC)=O)CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 200 mg
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 54.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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